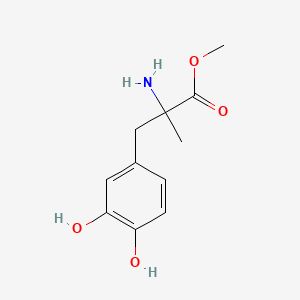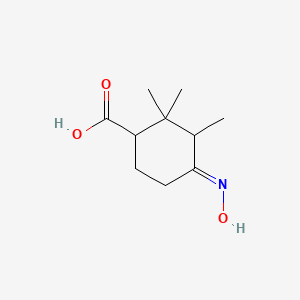
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group and a carboxylic acid group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the multi-step synthesis starting from readily available precursors. The key steps typically include the formation of the cyclohexane ring, introduction of the hydroxyimino group, and subsequent carboxylation.
Formation of Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of Hydroxyimino Group: This step often involves the reaction of the cyclohexane derivative with hydroxylamine or its derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyimino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
作用机制
The mechanism of action of (4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s biological effects.
相似化合物的比较
Similar Compounds
(4E)-4-Aminohex-4-enoic Acid: This compound shares a similar structural framework but differs in the functional groups attached to the cyclohexane ring.
2E,4E-Decadienoic Acid: Another compound with a similar structural motif but different functional groups and chain length.
Uniqueness
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid is unique due to the presence of both hydroxyimino and carboxylic acid groups on the cyclohexane ring, which imparts distinct chemical and biological properties
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-6-8(11-14)5-4-7(9(12)13)10(6,2)3/h6-7,14H,4-5H2,1-3H3,(H,12,13)/b11-8+ |
InChI 键 |
BXQBTMRMDVQIOV-DHZHZOJOSA-N |
手性 SMILES |
CC1/C(=N/O)/CCC(C1(C)C)C(=O)O |
规范 SMILES |
CC1C(=NO)CCC(C1(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(4-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12315366.png)
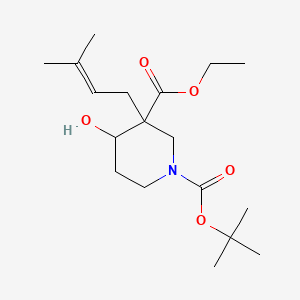
![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)
![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)

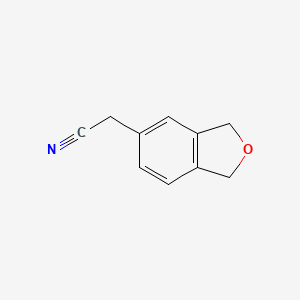
![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)

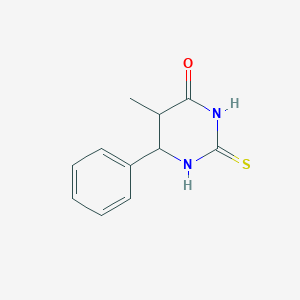
![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
